molecular formula C23H29N3O6S B4020065 ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate

ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate

Cat. No. B4020065
M. Wt: 475.6 g/mol
InChI Key: LMFFCCHCZLAUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds like ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate involves multiple steps, starting from basic building blocks to the final complex structure. Although specific synthesis pathways for this compound are not directly referenced, the general approach to synthesizing piperazine derivatives involves nucleophilic substitution reactions, coupling reactions, and protective group strategies to introduce the desired functional groups in a controlled manner. The synthesis of piperazine derivatives and their analogues often employs strategies to optimize yield and purity, such as the use of suitable solvents, catalysts, and reaction conditions tailored to the specific steps in the synthesis pathway (Girase et al., 2020).

Molecular Structure Analysis

The molecular structure of ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate is characterized by the presence of a piperazine ring, a key pharmacophore in medicinal chemistry. The piperazine nucleus is a versatile scaffold that can be modified to alter the compound's biological activity and pharmacokinetic properties. The presence of the ethyl piperazinecarboxylate moiety and the phenoxyphenyl group may contribute to the compound's binding affinity and selectivity towards biological targets (Rathi et al., 2016).

Chemical Reactions and Properties

Compounds containing the piperazine ring, such as ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate, are known for their ability to undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution. These reactions allow for the further functionalization of the molecule, potentially leading to derivatives with enhanced or altered pharmacological profiles. The chemical properties of these compounds are influenced by the substituents attached to the piperazine ring, which can affect their reactivity, solubility, and stability (Sikazwe et al., 2009).

Physical Properties Analysis

The physical properties of ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate, such as solubility, melting point, and crystalline form, are crucial for its formulation and delivery as a therapeutic agent. These properties are determined by the molecular structure and the functional groups present in the compound. Piperazine derivatives' physical properties can be tailored through structural modifications to improve their bioavailability and efficacy as drugs (Chopra et al., 2023).

Chemical Properties Analysis

The chemical properties of ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate, including acidity/basicity, reactivity towards other chemical entities, and stability under various conditions, are fundamental for its pharmacological activity. The incorporation of functional groups such as the methylsulfonyl and phenoxyphenyl moieties into the piperazine scaffold can significantly influence these properties, affecting the compound's interaction with biological targets and its metabolic stability (Chaudhary et al., 2023).

properties

IUPAC Name

ethyl 4-[2-(N-methylsulfonyl-4-phenoxyanilino)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S/c1-4-31-23(28)25-16-14-24(15-17-25)22(27)18(2)26(33(3,29)30)19-10-12-21(13-11-19)32-20-8-6-5-7-9-20/h5-13,18H,4,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFFCCHCZLAUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(C)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.